molecular formula C9H12ClNS B12097783 N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine

Cat. No.: B12097783
M. Wt: 201.72 g/mol
InChI Key: XJFCMPQVEAEAMY-UHFFFAOYSA-N
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Description

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine is a cyclopropanamine derivative featuring a 5-chloro-substituted thiophene ring linked via an ethyl group to the cyclopropane-amine scaffold. While direct structural data for this compound are absent in the provided evidence, inferences can be drawn from analogous cyclopropanamine derivatives. For instance, related compounds like N-[1-(2-fluorophenyl)ethyl]cyclopropanamine hydrochloride (CID 16772102) share the cyclopropanamine core but differ in aromatic substituents . Cyclopropane rings are known to introduce steric strain, which may affect conformational flexibility and binding properties in pharmacological contexts .

Properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C9H12ClNS/c1-6(11-7-2-3-7)8-4-5-9(10)12-8/h4-7,11H,2-3H2,1H3

InChI Key

XJFCMPQVEAEAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC2CC2

Origin of Product

United States

Preparation Methods

Chlorination of Thiophene Precursors

The 5-chlorothiophene unit is synthesized through selective chlorination. A patented one-pot method for 5-chlorothiophene-2-carboxylic acid synthesis provides a foundational approach:

Procedure :

  • Chlorination of 2-thiophenecarboxaldehyde with Cl₂ at −5°C to 25°C yields 5-chloro-2-thiophenecarboxaldehyde.

  • Oxidation : The aldehyde is oxidized to 5-chlorothiophene-2-carboxylic acid using NaClO₂ in acidic conditions.

Critical Parameters :

  • Molar ratio of Cl₂ to aldehyde: 1.05–1.5:1

  • Reaction time : 4–8 hours for complete conversion

  • Purity : ≥92% (HPLC)

Functionalization to Ethylamine Derivatives

The ethylamine side chain is introduced via reductive amination or alkylation:

Reductive Amination

Reactants :

  • 1-(5-Chlorothiophen-2-yl)ethanone

  • Cyclopropanamine

Conditions :

  • Reducing agent : Sodium triacetoxyborohydride (STAB)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Yield : ~60–75% (estimated based on analogous reactions)

Mechanism :

  • Formation of an imine intermediate.

  • Stereoselective reduction to the secondary amine.

Alkylation of Cyclopropanamine

Reactants :

  • 1-(5-Chlorothiophen-2-yl)ethyl bromide

  • Cyclopropanamine

Conditions :

  • Base : K₂CO₃ or triethylamine (TEA)

  • Solvent : Acetonitrile or DMF

  • Temperature : 60–80°C

  • Yield : ~50–65% (estimated)

Optimization Challenges and Solutions

Cyclopropane Stability

The cyclopropane ring is sensitive to strong acids/bases and high temperatures. Mitigation strategies include:

  • Using mild reaction conditions (pH 6–8, T < 50°C).

  • Avoiding protic solvents during alkylation.

Regioselectivity in Chlorination

Competitive chlorination at the 4-position of thiophene is minimized by:

  • Low-temperature reactions (−5°C to 10°C).

  • Catalytic Lewis acids (e.g., FeCl₃) to direct electrophilic attack.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures for intermediate aldehydes.

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients for final amine purification.

Alternative Synthetic Routes

Grignard Addition to Nitriles

Reactants :

  • 5-Chlorothiophene-2-carbonitrile

  • Cyclopropanamine-derived Grignard reagent

Conditions :

  • Solvent : THF, −78°C to room temperature.

  • Workup : Hydrolysis with NH₄Cl.

Enzymatic Resolution

Chiral variants of the compound may employ lipase-catalyzed kinetic resolution to achieve enantiomeric excess >90%.

Scalability and Industrial Feasibility

ParameterLaboratory ScalePilot Scale (kg)
Chlorination Efficiency85–90%88–92%
Reductive Amination Yield60–75%70–78% (optimized)
Purity (HPLC)≥95%≥98%

Key industrial considerations:

  • Cost of chlorinating agents : Cl₂ gas vs. N-chlorosuccinimide.

  • Waste management : Neutralization of HCl byproducts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiophenes.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications, which can lead to the development of new compounds with desired properties.

Synthetic Routes
The synthesis typically involves several steps:

  • Preparation of 1-(5-chlorothiophen-2-yl)ethan-1-ol : This is achieved by reducing 5-chlorothiophene-2-carbaldehyde using sodium borohydride.
  • Formation of 1-(5-chlorothiophen-2-yl)ethylamine : The alcohol is converted to an amine using ammonium chloride and sodium cyanoborohydride.
  • Cyclopropanation : The final step involves reacting the amine with cyclopropyl bromide in the presence of a base like potassium carbonate to yield the target compound.

Anticancer Activity

In vitro studies on cyclopropanamine derivatives have demonstrated their ability to inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have been observed to activate JNK pathways and repress Akt/mTOR signaling, which are critical mechanisms in cancer cell survival and growth.

Neuroprotective Effects

Compounds with similar structures have been investigated for their effects on histone deacetylases (HDACs), which are implicated in neurodegenerative diseases. Modulating HDAC activity can influence cognitive functions and neuronal survival, indicating that this compound may have therapeutic potential in neurodegenerative disorders.

Case Studies

Several studies have explored the biological effects of related compounds:

Antimalarial Activity

Research has identified novel inhibitors targeting malaria parasites that share structural similarities with this compound. These findings suggest that this compound could be explored for antimalarial applications.

In Vitro Cancer Studies

A study examining cyclopropanamine derivatives indicated significant inhibition of human breast cancer cell lines (MCF-7), reinforcing the hypothesis that this compound may possess anticancer properties.

Neurodegenerative Disorder Models

Investigations into compounds affecting HDACs have shown promise in enhancing cognitive function and neuronal health, indicating potential applications for this compound in neurodegenerative therapies.

Summary

Mechanism of Action

The mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Ring Variations

  • N-[1-(2-fluorophenyl)ethyl]cyclopropanamine hydrochloride (CID 16772102):

    • Molecular Formula: C₁₁H₁₄FN
    • Substituent: 2-fluorophenyl (electron-withdrawing fluorine).
    • The fluorine atom increases polarity and may enhance hydrogen-bonding interactions compared to the chloro-thiophene group .
  • 1-(4-Bromophenyl)cyclopropanamine hydrochloride (CAS 952289-92-8):

    • Molecular Formula: C₉H₁₁BrClN
    • Substituent: 4-bromophenyl (bulky, heavy halogen).
    • Bromine’s larger atomic radius and lower electronegativity compared to chlorine could alter lipophilicity (logP) and metabolic stability .
  • The 5-chloro substituent adds moderate electronegativity and may influence regioselectivity in reactions .

Amine Group Variations

  • 2-(Diisopropylamino)ethyl chloride (CAS 96-79-7): Molecular Formula: C₈H₁₈ClN Substituent: Diisopropylamine (branched alkyl groups). The bulky isopropyl groups increase steric hindrance, reducing nucleophilic reactivity compared to the compact cyclopropane ring .

Physicochemical Properties

A comparative table of key parameters is provided below:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine* C₉H₁₁ClNS 5-chlorothiophen-2-yl 200.71 Not reported High lipophilicity (estimated)
N-[1-(2-fluorophenyl)ethyl]cyclopropanamine hydrochloride C₁₁H₁₄FN·HCl 2-fluorophenyl 215.69 Not reported Polar, potential H-bond acceptor
1-(4-Bromophenyl)cyclopropanamine hydrochloride C₉H₁₁BrClN 4-bromophenyl 268.55 Not reported High molecular weight, lipophilic
(2E)-1-(5-Chlorothiophen-2-yl)-3-(3,5-dichlorophenyl)prop-2-en-1-one C₁₃H₇Cl₃OS 5-chlorothiophen-2-yl (ketone) 317.61 129–131 Crystalline, π-conjugated system

*Estimated data for the target compound based on structural analogs.

Biological Activity

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Core Structure : Cyclopropanamine
  • Substituents : 5-chlorothiophen-2-yl group attached to an ethyl chain.

This unique structure may contribute to its interaction with various biological targets, influencing its pharmacological properties.

Anticancer Potential

Recent studies have identified cyclopropanamine derivatives as potential anticancer agents. For instance, the compound E1 (a structural analogue) demonstrated significant inhibition of the PI3K/Akt pathway in prostate and breast cancer cell lines, leading to cell cycle arrest and apoptosis . This suggests that this compound may exhibit similar properties.

Compound Target Pathway Effect Cell Line
E1PI3K/AktCell cycle arrest, apoptosisPC-3, MCF-7
This compoundHypothetical based on structureAnticipated anticancer effectsNot yet tested

Antimalarial Activity

Research on related compounds has shown promising results against malaria parasites. For example, novel inhibitors targeting PfGSK3 and PfPK6 have been identified as effective against blood-stage malaria parasites . Although specific data on this compound is lacking, its structural similarity suggests it could be explored for similar applications.

1. In Vitro Studies on Cancer Cell Lines

In a study examining the effects of structurally similar cyclopropanamine derivatives, researchers found that these compounds inhibited cancer cell proliferation through mechanisms involving the activation of JNK pathways and repression of Akt/mTOR signaling . This reinforces the hypothesis that this compound could possess similar anticancer properties.

2. Potential in Neurodegenerative Disorders

Compounds with cyclopropanamine structures have been investigated for their effects on histone deacetylases, which play a role in neurodegenerative diseases. The modulation of HDAC activity can influence cognitive functions and neuronal survival . While direct studies on this compound are needed, these findings highlight its potential therapeutic applications.

Future Directions

Further research is essential to elucidate the biological activity of this compound. Key areas for investigation include:

  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : Detailed exploration of its interaction with specific molecular targets.
  • Clinical Trials : Evaluating efficacy in human subjects for conditions like cancer and malaria.

Q & A

Q. What are the recommended synthetic routes for N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes: (i) Functionalization of 5-chlorothiophene-2-carbaldehyde via nucleophilic addition with ethyl magnesium bromide to form 1-(5-chlorothiophen-2-yl)ethanol. (ii) Conversion of the alcohol to an amine via a Gabriel synthesis or reductive amination with cyclopropanamine. (iii) Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Key intermediates should be characterized by 1H^1H-NMR and LC-MS to confirm structural integrity .

Q. What safety protocols should be followed when handling N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine?

  • Methodological Answer :
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in sealed containers under refrigeration (2–8°C) in a dry, inert atmosphere to prevent degradation.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated in cyclopropane derivatives with similar substituents .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., signal splitting or unexpected shifts) be resolved during structural elucidation?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures.
  • 2D NMR Techniques : Use COSY, HSQC, or NOESY to assign overlapping signals and confirm spatial proximity of protons.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as shown in cyclopropane derivatives with halogenated aryl groups (R factor = 0.067 in analogous compounds) .

Q. What strategies optimize enantiomeric purity during the synthesis of chiral cyclopropanamine derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2S)-cyclopropanamine derivatives) to control stereochemistry.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclopropanation reactions.
  • Chiral Chromatography : Perform HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine?

  • Methodological Answer :
  • Reactivity Simulations : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as nucleophilic attack at the cyclopropane ring.
  • Molecular Dynamics (MD) : Simulate solvent effects and conformational stability using software like Gaussian or ORCA.
  • InChI-Based Modeling : Leverage PubChem-derived InChI strings (e.g., InChI=1S/C9H9ClOS/c10-8-5-4-7(...)) to generate 3D structures for docking studies .

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